molecular formula C11H16N2O2S B8429888 3-Methyl-4-(pyrrolidine-1-sulphonyl)-phenylamine

3-Methyl-4-(pyrrolidine-1-sulphonyl)-phenylamine

Cat. No. B8429888
M. Wt: 240.32 g/mol
InChI Key: AWERBVPDNCEIQD-UHFFFAOYSA-N
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Patent
US07714000B2

Procedure details

0.6 g of N-[3-methyl-4-(pyrrolidine-1-sulphonyl)-phenyl]-acetamide (2.13 mmol) are dissolved in 5 ml of ethanol and then 10 ml hydrochloric acid (6 N) are added thereto at ambient temperature. The mixture is stirred overnight at ambient temperature and then extracted three times with dichloromethane. The combined organic phases are washed successively with 5% sodium hydrogen carbonate solution and water. The aqueous phase is re-extracted with dichloromethane and combined with the dichloromethane phase already present, dried over sodium sulphate and evaporated down. A yellow oil is obtained which slowly crystallises out.
Name
N-[3-methyl-4-(pyrrolidine-1-sulphonyl)-phenyl]-acetamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:16]C(=O)C)[CH:5]=[CH:6][C:7]=1[S:8]([N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)(=[O:10])=[O:9].Cl>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([NH2:16])[CH:5]=[CH:6][C:7]=1[S:8]([N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)(=[O:10])=[O:9]

Inputs

Step One
Name
N-[3-methyl-4-(pyrrolidine-1-sulphonyl)-phenyl]-acetamide
Quantity
0.6 g
Type
reactant
Smiles
CC=1C=C(C=CC1S(=O)(=O)N1CCCC1)NC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed successively with 5% sodium hydrogen carbonate solution and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained which
CUSTOM
Type
CUSTOM
Details
slowly crystallises out

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(C=CC1S(=O)(=O)N1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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